molecular formula C16H14BrN3O2 B2965255 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396854-81-1

2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2965255
CAS No.: 1396854-81-1
M. Wt: 360.211
InChI Key: ZKKOBCMESDVJAP-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a chemical research tool designed for biochemical and pharmacological investigations. This compound features a benzamide core structure linked to a pyrazolo[1,5-a]pyridine heterocyclic system, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . Specifically, the pyrazolo[1,5-a]pyridine moiety is a privileged structure in drug discovery, with research indicating its presence in compounds that act as potent positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluRs), such as mGlu1 . Furthermore, related pyrazolo-fused heterocycles have demonstrated significant activity as protein kinase inhibitors (PKIs), playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways in cancer cells . The structural features of this compound, including the bromo and methoxy substituents, suggest it is a valuable intermediate for further synthetic exploration, such as in palladium-catalyzed cross-coupling reactions, to create a diverse array of analogs for structure-activity relationship (SAR) studies . Researchers can utilize this benzamide derivative in the development of novel therapeutic agents, particularly in the realms of oncology and neuroscience, and for probing complex signal transduction mechanisms. This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-22-12-5-6-14(17)13(8-12)16(21)18-9-11-10-19-20-7-3-2-4-15(11)20/h2-8,10H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKOBCMESDVJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on available research data.

Chemical Structure and Properties

The chemical structure of 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}BrN3_{3}O
  • Molecular Weight : 305.16 g/mol

The presence of the bromine and methoxy groups, along with the pyrazolo[1,5-a]pyridine moiety, contributes to its unique properties that may influence its biological activity.

Anticancer Potential

Research indicates that compounds similar to 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyridine have been shown to inhibit various cancer cell lines effectively. A study evaluated the cytotoxic effects on NCI-60 cancer cell lines and found that certain derivatives demonstrated high growth inhibition rates across multiple types of cancer cells .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in several studies. For example, pyrazolo derivatives have shown inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. The inhibition rates were compared to standard drugs like acarbose, demonstrating promising results for managing diabetes .

Neuroprotective Effects

Another area of interest is the neuroprotective activity of pyrazolo derivatives. These compounds may modulate neurotransmitter systems and exhibit antioxidant properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

The exact mechanisms through which 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide exerts its biological effects remain under investigation. However, it is hypothesized that the compound interacts with specific receptors and enzymes involved in metabolic pathways and cellular signaling.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness in inhibiting cancer cell proliferation. For example, one study reported that a related pyrazolo derivative exhibited an IC50 value indicating potent activity against cancer cells .

Antioxidant Activity

The antioxidant capacity of pyrazolo derivatives has also been evaluated. A comparative analysis showed that some derivatives had significant scavenging activities against free radicals, which is crucial for preventing oxidative stress-related diseases .

Data Table: Biological Activity Overview

Activity TypeTest CompoundIC50 Value (µM)Reference
AnticancerPyrazolo derivative15.6
α-Amylase Inhibition2-bromo derivative27.91
Antioxidant ActivityPyrazolo derivative19.63

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural elements include:

  • Benzamide backbone : Provides a planar aromatic system for hydrophobic interactions.
  • Methoxy group : Improves solubility and modulates electronic properties.
  • Pyrazolo[1,5-a]pyridine moiety : A nitrogen-rich bicyclic system contributing to π-π stacking and hydrogen bonding.

Table 1: Structural Comparison with Analogous Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
2-Bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide Pyrazolo[1,5-a]pyridine 2-Bromo, 5-methoxy benzamide C₁₈H₁₇BrN₄O₂ 401.3 Bromo for binding; methoxy for solubility
5-(4-Bromophenyl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (126a) Pyrazolo[1,5-a]pyrimidine 5-Bromophenyl, N-(picolylamine) C₁₈H₁₅BrN₅ 380.05 Bromophenyl for hydrophobic interactions
3-Bromo-N-[(6-ethoxy-1-oxido-3-pyridinyl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 3-Bromo, 5-phenyl, 6-ethoxy-N-oxide pyridine C₂₀H₁₉BrN₅O₂ 441.3 Ethoxy and N-oxide for polarity modulation
2-Bromo-5-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide Pyridine + pyrazole 2-Bromo, 5-methoxy benzamide; 1-methylpyrazole C₁₈H₁₇BrN₄O₂ 401.3 Pyrazole for diverse binding interactions

Physicochemical and Pharmacokinetic Properties

  • Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs .
  • Molecular weight : At 401.3 g/mol, the compound falls within the acceptable range for oral bioavailability (Rule of Five compliance).
  • Electron-rich systems : Pyrazolo[1,5-a]pyridine’s electron-rich nature facilitates interactions with enzymatic active sites, as seen in pyrazolo[1,5-a]pyrimidines .

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